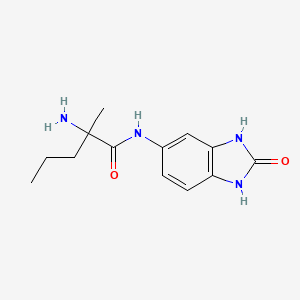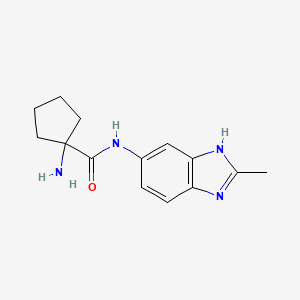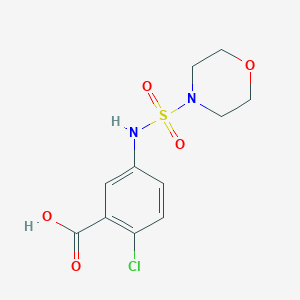![molecular formula C15H17NO4S B7575236 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, also known as NS398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2). It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and physiological effects:
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, which reduces inflammation and pain. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to induce apoptosis and inhibit angiogenesis, which inhibits the growth of cancer cells. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various diseases. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid is relatively stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid also has some limitations. It is not a selective inhibitor of COX-2 and can also inhibit the activity of other enzymes, such as COX-1. Therefore, caution must be taken when interpreting the results of experiments using 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Direcciones Futuras
There are several future directions for research on 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors that have fewer side effects than 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. Another area of research is the development of new therapeutic applications for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, such as in the treatment of neurodegenerative diseases or autoimmune diseases. Finally, research could focus on the development of new synthesis methods for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid that are more efficient and environmentally friendly.
Métodos De Síntesis
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid can be synthesized through a multistep process that involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthalenesulfonic acid, which is then reacted with isopropylamine to form the corresponding amide. This amide is then reacted with chloroacetic acid to yield 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Aplicaciones Científicas De Investigación
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
IUPAC Name |
2-[naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11(2)16(10-15(17)18)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCSCILLVZCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)

![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)

![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
